molecular formula C8H11N3O2 B2849090 1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid CAS No. 1493760-76-1

1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2849090
CAS No.: 1493760-76-1
M. Wt: 181.195
InChI Key: XNTSXODPBOEASX-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 2-cyclopropylethyl substituent at the N1 position of the triazole ring. Triazole derivatives are widely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , enabling modular modifications to tune biological activity and physicochemical properties.

Properties

IUPAC Name

1-(2-cyclopropylethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)4-3-6-1-2-6/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTSXODPBOEASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper(I) iodide and can be carried out under mild conditions . The process involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper catalyst.
  • Isolation and purification of the triazole product.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as copper-on-charcoal, is also common in industrial processes to minimize metal contamination and facilitate catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the reagents and conditions used .

Scientific Research Applications

Basic Information

  • Chemical Formula : C8H11N3O2
  • Molecular Weight : 167.17 g/mol
  • CAS Number : 1341761-69-0
  • IUPAC Name : 1-(2-cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Appearance : White to off-white powder

Structural Characteristics

The compound features a triazole ring, which is known for its diverse biological activities. The cyclopropyl group contributes to the compound's lipophilicity and potential pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its triazole moiety is often associated with antifungal and antibacterial activities.

Case Studies

  • Antifungal Activity : Research indicates that triazole derivatives exhibit significant antifungal properties against various strains of fungi. For instance, studies have shown that compounds with similar triazole structures effectively inhibit the growth of Candida species .
  • Anticancer Properties : Some derivatives of triazoles have demonstrated cytotoxic effects against cancer cell lines. The incorporation of cyclopropyl groups has been linked to enhanced potency in certain cases .

Agricultural Sciences

The compound's unique structure positions it as a candidate for agrochemical applications, particularly in developing new pesticides or herbicides.

Case Studies

  • Pesticidal Activity : Preliminary studies suggest that triazole derivatives can act as effective fungicides. Their mechanism often involves disrupting fungal cell wall synthesis, which could be a focal point for future research .

Material Science

The stability and unique chemical properties of this compound make it suitable for use in advanced materials.

Case Studies

  • Polymer Chemistry : The incorporation of triazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. Additionally, their ability to form coordination complexes can be exploited in creating novel materials with specific functionalities .

Comprehensive Data Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntifungal AgentsEffective against Candida species
Anticancer AgentsCytotoxic effects observed in cancer cell lines
Agricultural SciencesPesticidesDisrupts fungal cell wall synthesis
Material SciencePolymer AdditivesEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic amide bonds, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent at the N1 position critically influences the compound’s properties. Below is a comparative table of key analogs:

Compound Name Substituent Molecular Weight Key Features/Activity Reference
1-(Cyclopropylmethyl)-1H-triazole-4-carboxylic acid Cyclopropylmethyl 167.17 High metabolic stability; lab studies
1-(2-Aminophenyl)-1H-triazole-4-carboxylic acid 2-Aminophenyl 219.21 Antimicrobial activity (Gram±, Vibrio cholerae)
1-(4-Chlorophenyl)-5-CF3-1H-triazole-4-carboxylic acid 4-Chlorophenyl, 5-CF3 294.65 Antitumor activity (NCI-H522 cells, GP=68.09%)
1-(m-Tolyl)-1H-triazole-4-carboxylic acid m-Tolyl 217.22 Intermediate for CFTR modulators
1-Ethyl-1H-triazole-4-carboxylic acid Ethyl 141.13 Baseline lipophilicity; limited activity

Key Observations :

  • Cyclopropylethyl vs.
  • Aryl vs. Alkyl Substituents: Aryl groups (e.g., 2-aminophenyl, 4-chlorophenyl) confer antimicrobial or antitumor activity via π-π stacking or hydrogen bonding , while alkyl groups (e.g., ethyl, cyclopropyl) prioritize metabolic stability .

Physicochemical Properties

  • Lipophilicity (logP) : Cyclopropylethyl substituents increase logP compared to smaller alkyl groups (e.g., ethyl) but remain less lipophilic than aromatic substituents (e.g., m-tolyl). This balance may improve blood-brain barrier penetration relative to polar analogs .
Antimicrobial Activity
  • 1-(2-Aminophenyl)-1H-triazole-4-carboxylic acid: Exhibits broad-spectrum activity against Gram-positive (MIC = 8–16 µg/mL) and Gram-negative pathogens (MIC = 16–32 µg/mL), attributed to its kink-like structure and hydrogen-bonding capacity .
  • Cyclopropylethyl Analog : Predicted to have moderate activity, as alkyl substituents lack the aromatic interactions critical for target binding in antimicrobial assays .
Antitumor Activity
  • 1-(4-Chlorophenyl)-5-CF3-1H-triazole-4-carboxylic acid : Inhibits lung cancer (NCI-H522) cell growth by 68.09% (GP value), likely via c-Met kinase inhibition .
  • Carboxylic Acids vs. Amides : Triazole carboxylic acids generally show lower activity than amides due to poor cell permeability, as seen in zwitterionic 1-(thiazol-2-yl) derivatives (GP = 62.47%) .

Biological Activity

1-(2-Cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 16681-70-2) is a derivative of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.16 g/mol
  • Purity : Typically above 95% for biological applications

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. In particular, studies have shown that various triazole compounds exhibit activity against a range of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 5.8 to 29.9 µg/mL against Mycobacterium tuberculosis (MTB), highlighting their potential as anti-tubercular agents .

Anticancer Activity

The anticancer potential of triazole derivatives is noteworthy. Various studies have evaluated their effects on different cancer cell lines:

  • Cell Lines Tested : THP-1 (acute monocytic leukemia), A549 (lung adenocarcinoma), and Panc-1 (pancreatic carcinoma).
  • Findings : Certain triazole derivatives showed moderate cytotoxicity against these cell lines, with IC50 values indicating significant activity. For example, compounds derived from triazoles exhibited IC50 values as low as 14 µg/mL against specific cancer cell lines .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes:

  • Carbonic Anhydrase II : A series of synthesized triazole analogs were tested for inhibition against carbonic anhydrase II, showing moderate inhibition potential. The structural features of these compounds were found to significantly influence their inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be attributed to their structural characteristics:

  • The presence of specific functional groups and the overall molecular structure play a crucial role in determining the efficacy of these compounds.
  • Molecular docking studies have indicated that certain triazoles bind effectively to target enzymes, forming critical interactions that enhance their biological activity .

Case Studies

StudyCompound TestedActivityCell LinesIC50/ MIC Value
Triazole DerivativesAnti-tubercularMTB5.8 - 29.9 µg/mL
Various TriazolesAnticancerTHP-1, A549, Panc-1IC50 = 14 - 37 µg/mL
Triazole AnalogsEnzyme InhibitionCarbonic Anhydrase IIModerate Inhibition

Q & A

Q. Key Considerations :

  • Purification via recrystallization (e.g., acetic acid) or column chromatography.
  • Monitor reaction progress using TLC or HPLC to avoid byproducts.

Q. Table 1: Example Reaction Conditions for Analogous Triazoles

PrecursorReagent/ConditionsYieldReference
Aldehyde + ThiosemicarbazidePOCl₃, reflux, 3h65-75%
Azide + AlkyneCuSO₄, sodium ascorbate, RT85-90%

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:
Based on structural analogs (e.g., cyclopropyl-substituted triazoles):

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
  • Storage : Seal containers under inert gas (N₂/Ar) and store in a dry, ventilated area at 2–8°C to prevent hydrolysis or oxidation .

Q. Table 2: Analytical Parameters for Triazole Analogs

TechniqueParametersReference
HPLCC18, 70:30 ACN/H₂O, 1 mL/min
¹H NMRDMSO-d₆, δ 7.5–8.5 (triazole H)

Advanced: How does the cyclopropylethyl substituent influence reactivity compared to other triazole derivatives?

Methodological Answer:

  • Steric Effects : The cyclopropylethyl group increases steric hindrance, reducing nucleophilic substitution rates compared to smaller substituents (e.g., methyl) .
  • Electronic Effects : Cyclopropane’s ring strain may enhance electrophilicity at the triazole C-4 position, facilitating carboxylate reactivity in coupling reactions .

Q. Experimental Validation :

  • Compare reaction kinetics (e.g., esterification rates) with analogs like 1-ethyl-1H-triazole-4-carboxylic acid .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Cross-validate data across studies using standardized assays (e.g., fixed IC₅₀ protocols for enzyme inhibition) .
  • Structural Reanalysis : Confirm compound identity via X-ray crystallography (e.g., Acta Crystallographica data for triazole esters ).

Case Study :
Discrepancies in enzyme inhibition (e.g., COX-2) may arise from impurities; repurify samples and retest .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to proteins (e.g., kinases) .
  • Molecular Dynamics (MD) : Simulate conformational stability in aqueous vs. lipid environments .

Validation :
Compare computational predictions with SPR (surface plasmon resonance) binding assays .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH Profiling : Test solubility and stability in buffers (pH 2–12) to identify optimal storage conditions .

Q. Table 3: Stability Data for Analogous Compounds

ConditionDegradation (%)Reference
pH 2, 25°C, 1 week15%
pH 7.4, 40°C, 4 weeks5%

Advanced: What mechanistic insights guide its use in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Structural Probes : Use X-ray crystallography to identify binding pockets (e.g., interaction with catalytic serine in hydrolases) .

Application Example :
Inhibition of β-lactamases by triazole-carboxylic acids via carboxylate-Zn²⁵ coordination .

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